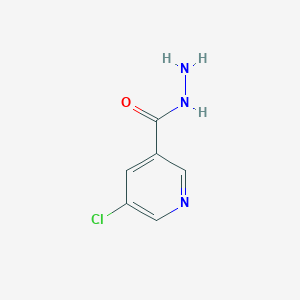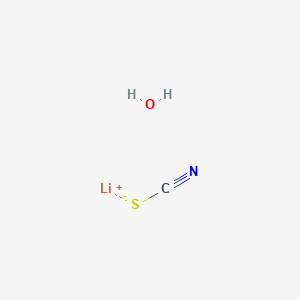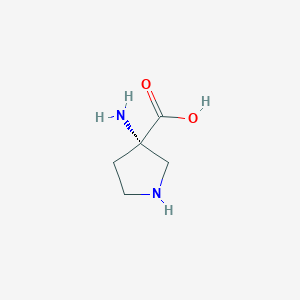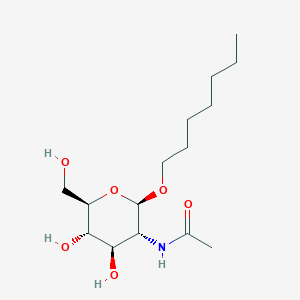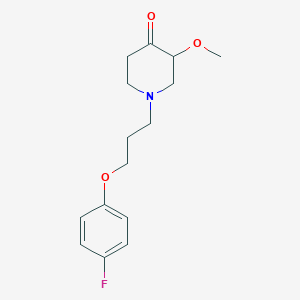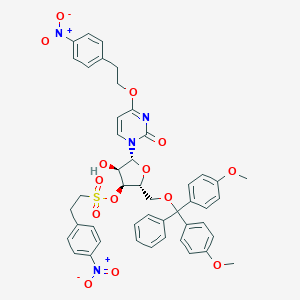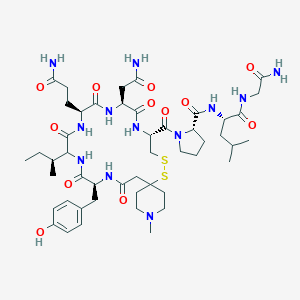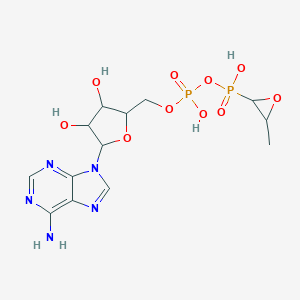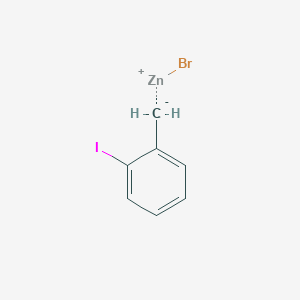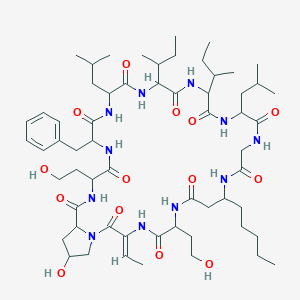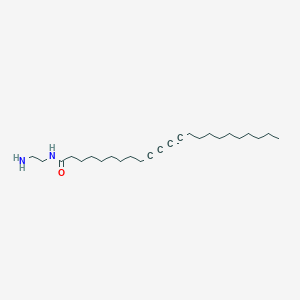
(2-Aminoethyl)-10,12-tricosadiynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminoethyl)-10,12-tricosadiynamide, also known as C23H44N2, is a long-chain alkyne that has been used in scientific research for its unique properties. It is a synthetic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the laboratory.
Mécanisme D'action
The mechanism of action of (2-Aminoethyl)-10,12-tricosadiynamide is not fully understood, but it is believed to interact with lipid membranes and alter their structure and function. This interaction may be related to its use as a probe for studying membrane structure and function.
Biochemical and Physiological Effects:
(2-Aminoethyl)-10,12-tricosadiynamide has been shown to have a variety of biochemical and physiological effects, including its ability to alter membrane fluidity and permeability. It has also been shown to affect the activity of enzymes and ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Aminoethyl)-10,12-tricosadiynamide in laboratory experiments is its ability to selectively interact with lipid membranes, making it a useful tool for studying membrane structure and function. However, its long-chain structure may limit its solubility in aqueous solutions, which may affect its ability to interact with membranes in some experimental conditions.
Orientations Futures
There are several potential future directions for research involving (2-Aminoethyl)-10,12-tricosadiynamide. These include its use in the development of new biosensors for the detection of biomolecules, its application in the study of protein-protein interactions, and its potential as a therapeutic agent for the treatment of diseases related to membrane structure and function. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of (2-Aminoethyl)-10,12-tricosadiynamide can be achieved through various methods, including the reaction of 10,12-pentacosadiynoic acid with ethylenediamine. The reaction is typically carried out in a solvent, such as ethanol or methanol, under controlled conditions to ensure the formation of the desired product.
Applications De Recherche Scientifique
(2-Aminoethyl)-10,12-tricosadiynamide has been used in scientific research for a variety of applications, including its use as a probe for studying membrane structure and function. It has also been used in the development of biosensors for the detection of biomolecules, as well as in the study of protein-protein interactions.
Propriétés
Numéro CAS |
113377-11-0 |
|---|---|
Nom du produit |
(2-Aminoethyl)-10,12-tricosadiynamide |
Formule moléculaire |
C25H44N2O |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
N-(2-aminoethyl)tricosa-10,12-diynamide |
InChI |
InChI=1S/C25H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)27-24-23-26/h2-10,15-24,26H2,1H3,(H,27,28) |
Clé InChI |
PSRIBRPGEMXQGI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCN |
SMILES canonique |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCN |
Synonymes |
(2-aminoethyl)-10,12-tricosadiynamide AE-TDA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



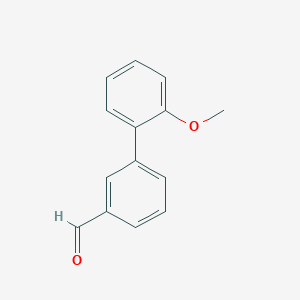
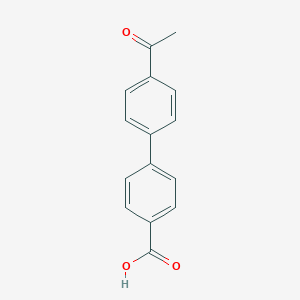
![4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide](/img/structure/B40125.png)
